tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a chloro-substituted indazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 5-methyl-6-chloro-1H-indazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted indazole derivatives.
Oxidation: Carbonyl-containing indazole derivatives.
Reduction: Alcohol derivatives of the indazole compound.
Scientific Research Applications
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloro-substituted indazole ring may interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(bromomethyl)-1H-indazole-1-carboxylate: Lacks the chloro substituent, leading to different reactivity and biological activity.
Tert-butyl 5-(chloromethyl)-6-chloro-1H-indazole-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity in nucleophilic substitution reactions.
Tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate: Substitutes a fluorine atom for the chlorine, potentially altering its electronic properties and reactivity.
Uniqueness
Tert-butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is unique due to the presence of both bromomethyl and chloro substituents on the indazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1638768-03-2 |
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Molecular Formula |
C13H14BrClN2O2 |
Molecular Weight |
345.62 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 |
InChI Key |
TYFDMTUWXJTJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CBr)Cl |
Origin of Product |
United States |
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